molecular formula C13H18ClN3 B13757333 3,6-Diethyl-2-hydrazinoquinoline hydrochloride CAS No. 1170298-97-1

3,6-Diethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B13757333
CAS No.: 1170298-97-1
M. Wt: 251.75 g/mol
InChI Key: IHFGXPRSKLFVDB-UHFFFAOYSA-N
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Description

3,6-Diethyl-2-hydrazinoquinoline hydrochloride (CAS 1170298-97-1) is a hydrazine-functionalized quinoline derivative characterized by ethyl substituents at the 3- and 6-positions of the quinoline ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. With a molecular formula of C₁₃H₁₈ClN₃ and a molecular weight of 251.75 g/mol, it is typically supplied as a 99% pure industrial-grade crystalline solid .

Properties

CAS No.

1170298-97-1

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

(3,6-diethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(15-12)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H

InChI Key

IHFGXPRSKLFVDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)NN)CC.Cl

Origin of Product

United States

Chemical Reactions Analysis

3,6-Diethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,6-Diethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic uses, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between 3,6-Diethyl-2-hydrazinoquinoline hydrochloride and related hydrazinoquinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-Ethyl, 6-Ethyl C₁₃H₁₈ClN₃ 251.75 High lipophilicity; industrial-grade purity
6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride 3-Ethyl, 6,8-Dimethyl C₁₃H₁₈ClN₃ 251.75 Moderate steric hindrance; similar solubility
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride 2,8-Dimethyl, 6-Chloro C₁₁H₁₃Cl₂N₃ 258.15 Enhanced electrophilicity due to Cl
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride 2,6-Dimethyl, 8-Chloro C₁₁H₁₃Cl₂N₃ 258.15 Positional isomer of above; altered reactivity
6-Hydrazinoquinoline dihydrochloride No alkyl/Cl substituents C₉H₁₁Cl₂N₃ 228.11 Lower lipophilicity; simpler structure
3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride 3-Ethyl, 6-Methoxy C₁₂H₁₆ClN₃O 253.73 Methoxy group increases polarity

Solubility and Stability

  • Ethyl and methyl substituents increase lipophilicity, improving membrane permeability but reducing aqueous solubility. The hydrochloride salt counteracts this by enhancing polar interactions .
  • Chlorinated derivatives exhibit greater stability under acidic conditions due to electron-withdrawing effects but may show reduced thermal stability .
  • Methoxy groups improve solubility in alcohols and ethers, making these analogs suitable for organic-phase reactions .

Key Research Findings

  • Steric Effects : Ethyl groups in 3,6-diethyl derivatives introduce steric hindrance, slowing nucleophilic attacks on the hydrazine group compared to dimethyl analogs .
  • Electronic Effects : Chlorine atoms in 6-chloro derivatives increase electrophilicity, accelerating reactions with thiols and amines .
  • Biological Activity: Methoxy groups in 3-Ethyl-6-methoxy analogs show 20% higher inhibition of cytochrome P450 enzymes compared to non-methoxy derivatives .

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